
Phosphoric acid, 4-chloro-2-nitrophenyl diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid, 4-chloro-2-nitrophenyl diethyl ester is an organic compound that belongs to the class of phosphoric acid esters. This compound is characterized by the presence of a phosphoric acid group esterified with a 4-chloro-2-nitrophenyl group and two ethyl groups. It is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of phosphoric acid, 4-chloro-2-nitrophenyl diethyl ester typically involves the esterification of phosphoric acid with 4-chloro-2-nitrophenol and diethyl groups. The reaction is usually carried out under acidic conditions to facilitate the esterification process. Common reagents used in this synthesis include phosphoric acid, 4-chloro-2-nitrophenol, and diethyl alcohol. The reaction is typically conducted at elevated temperatures to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing catalysts to enhance the reaction rate. The industrial production methods also include purification steps to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Phosphoric acid, 4-chloro-2-nitrophenyl diethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield phosphoric acid, 4-chloro-2-nitrophenol, and ethanol.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the 4-chloro-2-nitrophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide) are commonly used.
Substitution Reactions: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed:
Hydrolysis: Phosphoric acid, 4-chloro-2-nitrophenol, and ethanol.
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted phosphoric acid esters.
Applications De Recherche Scientifique
Phosphoric acid, 4-chloro-2-nitrophenyl diethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other phosphoric acid esters.
Biology: The compound is utilized in biochemical assays and studies involving enzyme kinetics and inhibition.
Industry: The compound is used in the production of pesticides, plasticizers, and flame retardants.
Mécanisme D'action
The mechanism of action of phosphoric acid, 4-chloro-2-nitrophenyl diethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific enzyme or biological target it interacts with.
Comparaison Avec Des Composés Similaires
Phosphoric acid, 4-chloro-2-nitrophenyl diethyl ester can be compared with other similar compounds, such as:
Phosphoric acid, dimethyl 4-nitrophenyl ester: This compound has similar ester groups but differs in the alkyl substituents.
4-Nitrophenyl phosphorodichloridate: This compound has a similar 4-nitrophenyl group but different substituents on the phosphoric acid group.
4-Nitrophenol: A simpler compound with a nitro group and hydroxyl group on the benzene ring.
The uniqueness of this compound lies in its specific esterification pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
113947-94-7 |
|---|---|
Formule moléculaire |
C10H13ClNO6P |
Poids moléculaire |
309.64 g/mol |
Nom IUPAC |
(4-chloro-2-nitrophenyl) diethyl phosphate |
InChI |
InChI=1S/C10H13ClNO6P/c1-3-16-19(15,17-4-2)18-10-6-5-8(11)7-9(10)12(13)14/h5-7H,3-4H2,1-2H3 |
Clé InChI |
UBNIXKBHAAOZPX-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCC)OC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


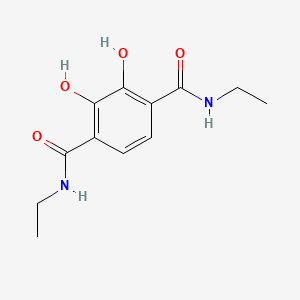



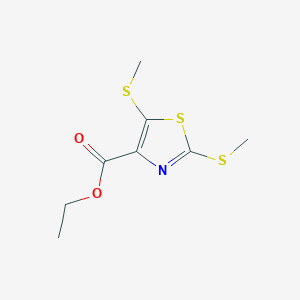
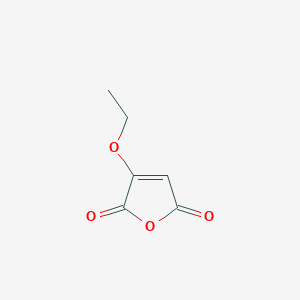
![N-{2-[(4-Methylbenzene-1-sulfonyl)sulfinyl]cyclohexylidene}hydroxylamine](/img/structure/B14306734.png)
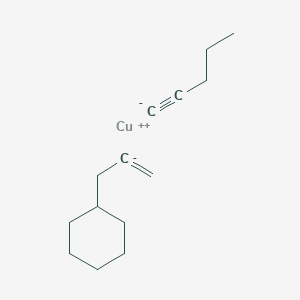
![Lithium 2-[2-(3,5-dichlorophenyl)ethenyl]-1,3-dithian-2-ide](/img/structure/B14306743.png)

silane](/img/structure/B14306751.png)
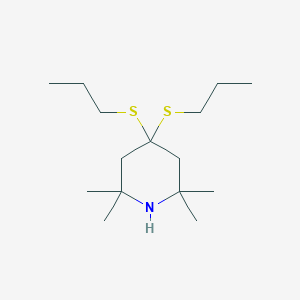
![N-[2-(Butanoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide](/img/structure/B14306754.png)
![Methyl 2-[bromo(trimethylsilyl)methyl]benzoate](/img/structure/B14306755.png)
